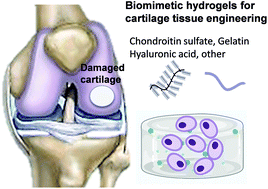Biomimetic hydrogels designed for cartilage tissue engineering
Biomaterials Science Pub Date: 2021-02-12 DOI: 10.1039/D0BM01852J
Abstract
Cartilage regeneration and repair remain a clinical challenge due to the limited capability of cartilage to self-regenerate. Worldwide, the costs associated with cartilage regeneration per patient are estimated on average £30 000 for producing and supplying cells. Regenerative approaches may include the use of cell therapies and tissue engineering by combining relevant cells, scaffolds and instructive biomolecules to stimulate or modulate cartilage repair. Hydrogels have been of great interest within these fields to be used as 3D substrates to cultivate and grow cartilage cells. Currently, biomimetic hydrogels with adequate biological and physicochemical properties, such as mechanical properties, capable of supporting load-bearing capability, are yet to succeed. In this review, biomaterials’ advantages and disadvantages for the manufacturing of biomimetic hydrogels for cartilage regeneration are presented. Different studies on the formulation of cartilage-like hydrogels based on materials such as gelatin, chondroitin sulfate, hyaluronic acid and polyethylene glycol are summarised and contrasted in terms of their mechanical properties (e.g. elastic modulus) and ability to enhance cell function such as cell viability and GAG content. Current limitations and challenges of biomimetic hydrogels for cartilage regeneration are also presented.


Recommended Literature
- [1] The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective†
- [2] Fragmentation of KrN+ clusters after electron impact ionization. Short-time dynamics simulations and approximate multi-scale treatment†
- [3] One-electron bonds are not “half-bonds”
- [4] Synthesis of low-temperature-processable and highly conductive Ag ink by a simple ligand modification: the role of adsorption energy
- [5] Solvent dependent assembly and disassembly of a hydrogen bonded helical structure in a Co–Mo bimetallic complex†
- [6] Back cover
- [7] Cellular uptake and trafficking of polydiacetylene micelles†
- [8] Discrete and polymeric organometallic-organic assemblies based on the diarsene complex [(Cp)2Mo2(CO)4(μ,η2-As2)], AgPF6 and N-donor organic molecules†
- [9] What causes the anomalous aggregation in pluronic aqueous solutions?†
- [10] A simple mix-and-read bacteria detection system based on a DNAzyme and a molecular beacon†

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 123983-05-1
-
CAS no.: 131633-88-0









